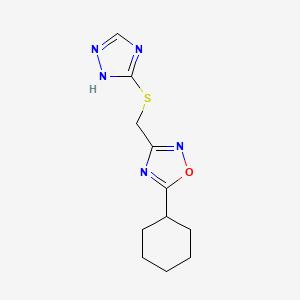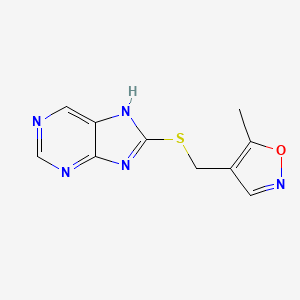![molecular formula C14H22N2O3 B7429157 1-{4-[(3S)-3-hydroxypiperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B7429157.png)
1-{4-[(3S)-3-hydroxypiperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[(3S)-3-hydroxypiperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one, also known as HPPCP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine and material science.
Mecanismo De Acción
The mechanism of action of 1-{4-[(3S)-3-hydroxypiperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. In particular, 1-{4-[(3S)-3-hydroxypiperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules in the body.
Biochemical and Physiological Effects:
1-{4-[(3S)-3-hydroxypiperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one has been shown to have a variety of biochemical and physiological effects in the body, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. In particular, 1-{4-[(3S)-3-hydroxypiperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one has been shown to reduce the production of inflammatory molecules such as prostaglandins and cytokines, and to inhibit the growth and migration of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-{4-[(3S)-3-hydroxypiperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one in lab experiments is its potential to act as a selective inhibitor of certain enzymes and signaling pathways, making it a useful tool for studying the role of these targets in various biological processes. However, one limitation of using 1-{4-[(3S)-3-hydroxypiperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on 1-{4-[(3S)-3-hydroxypiperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one, including further studies on its mechanism of action, its potential applications in medicine and material science, and the development of new and more efficient synthesis methods. Additionally, 1-{4-[(3S)-3-hydroxypiperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one could be used as a starting point for the development of novel drugs and materials with unique properties and applications.
Métodos De Síntesis
1-{4-[(3S)-3-hydroxypiperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one can be synthesized using a variety of methods, including the reaction of piperidine with acryloyl chloride in the presence of a base, or the reaction of piperidine with acrylamide in the presence of a reducing agent. The resulting product can be purified using chromatography techniques such as column chromatography or HPLC.
Aplicaciones Científicas De Investigación
1-{4-[(3S)-3-hydroxypiperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one has been studied for its potential applications in various fields, including medicine and material science. In medicine, 1-{4-[(3S)-3-hydroxypiperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of diseases such as cancer and rheumatoid arthritis. In material science, 1-{4-[(3S)-3-hydroxypiperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one has been used as a building block for the synthesis of novel materials with unique properties, such as hydrogels and polymers.
Propiedades
IUPAC Name |
1-[4-[(3S)-3-hydroxypiperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-2-13(18)15-8-5-11(6-9-15)14(19)16-7-3-4-12(17)10-16/h2,11-12,17H,1,3-10H2/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUQBTPMSLTSCO-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)N2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CCC(CC1)C(=O)N2CCC[C@@H](C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(3-cyano-2-methylphenyl)-N-[3-[(2,5-dioxoimidazolidin-1-yl)methyl]phenyl]oxamide](/img/structure/B7429077.png)
![[5-Chloro-2-[(1-methylimidazol-2-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7429089.png)
![[2-(4-Fluoro-3-nitroanilino)-2-oxoethyl] 2-(4-hydroxyphenyl)-2-methylpropanoate](/img/structure/B7429100.png)
![N-(2,6-dimethyl-3-nitrophenyl)-4-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B7429106.png)
![N-[4-[4-(2,2,4-trimethyl-3-oxopiperazin-1-yl)sulfonylphenyl]phenyl]acetamide](/img/structure/B7429111.png)
![N-[3-[3-(2-methyloxolan-2-yl)-1,2,4-oxadiazol-5-yl]phenyl]pyrimidin-2-amine](/img/structure/B7429118.png)
![5-[5-(2,2-Dicyclopropylethyl)-1,2,4-oxadiazol-3-yl]-2-(methoxymethyl)pyrimidin-4-amine](/img/structure/B7429131.png)

![Methyl 3-[3-[4-amino-2-(methoxymethyl)pyrimidin-5-yl]-1,2,4-oxadiazol-5-yl]cyclohexane-1-carboxylate](/img/structure/B7429139.png)
![3-[5-(4,4-dimethylcyclohexyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1H-pyridin-2-one](/img/structure/B7429146.png)

![methyl 2-[2-chloro-4-(4,5,6,7-tetrahydro-1H-indole-2-carbonylamino)phenoxy]acetate](/img/structure/B7429164.png)

